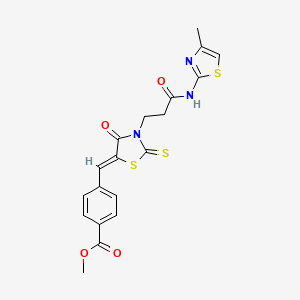
(Z)-methyl 4-((3-(3-((4-methylthiazol-2-yl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-methyl 4-((3-(3-((4-methylthiazol-2-yl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C19H17N3O4S3 and its molecular weight is 447.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-Methyl 4-((3-(3-((4-methylthiazol-2-yl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by experimental data and case studies.
Chemical Structure and Properties
The compound features a thiazolidinone ring, which is known for its pharmacological properties, including antimicrobial and anticancer activities. The presence of a methylthiazole moiety further enhances its biological profile. The structural components allow for various interactions with biological targets, such as enzymes and receptors, which are crucial for its activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 8 | En. Cloacae | 0.004–0.03 | 0.008–0.06 |
| 15 | T. viride | 0.004–0.06 | Not reported |
These results indicate that the compound exhibits antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 times .
Anticancer Activity
The anticancer potential of the compound has been evaluated through various assays, particularly focusing on its ability to inhibit cancer cell proliferation. For example:
| Compound | Cell Line | GI50 (µM) | IC50 (nM) |
|---|---|---|---|
| 5j | A-549 | 1.10 | 87 ± 5 |
| 5b | Panc-1 | 1.30 | 91 ± 7 |
| Doxorubicin | A-549 | 1.10 | 80 ± 5 |
Compounds derived from thiazolidinone structures have shown promising results comparable to established chemotherapeutics like doxorubicin . The mechanism of action appears to involve the inhibition of key signaling pathways in cancer cells, leading to reduced viability and increased apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidinone ring may interact with thiol groups in proteins, modulating enzyme activity.
- Receptor Interaction : The compound may engage in π–π stacking interactions with aromatic residues in receptors, influencing signaling pathways.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their overall therapeutic effects .
Case Studies
In a recent study, a series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial and anticancer properties. Notably, compounds with specific substitutions on the thiazolidinone ring displayed enhanced activity against resistant bacterial strains and various cancer cell lines.
Study Highlights:
- Compound Design : Structural modifications were made to optimize biological activity.
- Testing : Comprehensive testing against Gram-positive and Gram-negative bacteria revealed significant potency.
Eigenschaften
IUPAC Name |
methyl 4-[(Z)-[3-[3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S3/c1-11-10-28-18(20-11)21-15(23)7-8-22-16(24)14(29-19(22)27)9-12-3-5-13(6-4-12)17(25)26-2/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYIRRKEOSMXKI-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














